molecular formula C8H15FO3 B14892175 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Cat. No.: B14892175
M. Wt: 178.20 g/mol
InChI Key: SUMUDDLXMXIKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H15FO3 and a molecular weight of 178.2 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves several steps. One common method includes the reaction of 3-fluoropropanol with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of antiviral and anticancer research.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The tetrahydropyran ring provides structural rigidity, facilitating its binding to target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

3-fluoro-2-(oxan-2-yloxy)propan-1-ol

InChI

InChI=1S/C8H15FO3/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8,10H,1-6H2

InChI Key

SUMUDDLXMXIKAF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(CO)CF

Origin of Product

United States

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